1-(2-Butoxy-4-fluorophenyl)ethanone

Description

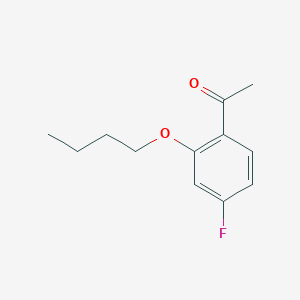

1-(2-Butoxy-4-fluorophenyl)ethanone is an aromatic ketone with the molecular formula C₁₂H₁₅FO₂ (calculated molecular weight: 210.25 g/mol). Its structure features a phenyl ring substituted with a butoxy group (-O-C₄H₉) at the 2-position and a fluorine atom at the 4-position, linked to an acetyl group (-COCH₃).

Properties

IUPAC Name |

1-(2-butoxy-4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-3-4-7-15-12-8-10(13)5-6-11(12)9(2)14/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMIQIINSQYBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Butoxy-4-fluorophenyl)ethanone can be synthesized through several synthetic routes, including:

Friedel-Crafts Acylation: This involves the reaction of 2-butoxy-4-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Knoevenagel Condensation: This method involves the condensation of 2-butoxy-4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base like piperidine.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Butoxy-4-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The butoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

Oxidation: 1-(2-Butoxy-4-fluorophenyl)ethanoic acid.

Reduction: 1-(2-Butoxy-4-fluorophenyl)ethanol.

Substitution: Various halogenated derivatives.

Scientific Research Applications

1-(2-Butoxy-4-fluorophenyl)ethanone has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Butoxy-4-fluorophenyl)ethanone exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their properties are compared below:

Key Observations :

- Electron-Withdrawing Effects : Fluorine at the 4-position may enhance ring electron deficiency, influencing reactivity in electrophilic substitutions compared to electron-donating groups (e.g., methoxy) .

Pharmacological and Toxicological Profiles

- JWH-250: A synthetic cannabinoid with psychoactive effects due to indole and methoxyphenyl groups. Its lack of therapeutic use and serious health risks contrast with non-psychoactive ethanones like 1-(2-hydroxy-4-methoxyphenyl)ethanone .

- Antioxidant Analogues: Compounds such as 1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone (isolated from Euphorbia sieboldiana) exhibit antioxidant and anti-inflammatory activities, suggesting that substitution patterns (e.g., dihydroxy vs. fluoro/butoxy) critically modulate bioactivity .

Metabolic Stability

- Iloperidone Metabolites: The metabolism of iloperidone (a piperidinyl ethanone derivative) involves O-dealkylation and hydroxylation, processes likely influenced by substituent stability. The butoxy group in the target compound may resist enzymatic cleavage better than smaller alkoxy groups (e.g., methoxy) .

Biological Activity

1-(2-Butoxy-4-fluorophenyl)ethanone, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a butoxy group and a fluorinated phenyl ring, which contribute to its chemical reactivity and biological interactions. The presence of the fluorine atom is particularly significant, as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. A notable study demonstrated that structurally similar compounds exhibited significant activity against various strains of bacteria, including Acinetobacter baumannii and Staphylococcus aureus.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 6.25 | A. baumannii |

| Miconazole derivatives | 1 - 4 | S. aureus, Bacillus cereus |

The minimum inhibitory concentration (MIC) values indicate that this compound and its analogues can effectively inhibit bacterial growth, making them candidates for further development as antimicrobial agents .

Cytotoxicity and Selectivity

Research has also focused on the cytotoxic effects of this compound. In vitro studies revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. For instance, a derivative demonstrated an EC50 value of 260 nM against Trypanosoma brucei, indicating potent activity with a favorable selectivity index over mammalian cells .

Study on Antimicrobial Efficacy

In a recent study published in 2023, researchers synthesized a series of phenyl derivatives, including this compound, to evaluate their antimicrobial efficacy. The results showed that the compound was effective against multiple Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Study on Cancer Cell Lines

Another case study assessed the effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in vitro, with IC50 values ranging from 5 to 20 μM depending on the cell type. These findings suggest that further exploration into its mechanism of action could reveal valuable insights for cancer therapy .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key metabolic enzymes, which may also apply to this compound.

- Cell Membrane Disruption : The lipophilic nature allows the compound to integrate into cellular membranes, potentially disrupting their integrity.

- Targeting Specific Pathways : There is evidence suggesting that compounds with similar structures can interfere with signaling pathways involved in cell growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.